Potassium pivalate

Catalog No.
S742651
CAS No.
19455-23-3
M.F
C5H9KO2
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium pivalate

CAS Number

19455-23-3

Product Name

Potassium pivalate

IUPAC Name

potassium;2,2-dimethylpropanoate

Molecular Formula

C5H9KO2

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C5H10O2.K/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1

InChI Key

WFMNHCSATCWAAQ-UHFFFAOYSA-M

SMILES

CC(C)(C)C(=O)[O-].[K+]

Canonical SMILES

CC(C)(C)C(=O)[O-].[K+]

Potassium pivalate (CAS 19455-23-3) is a sterically bulky, highly soluble alkali metal carboxylate that serves as a critical base and proton shuttle in transition-metal-catalyzed transformations. Unlike simpler aliphatic carboxylates, the tert-butyl group in the pivalate anion significantly reduces ionic association, granting this salt superior solubility in organic solvents and polar aprotic media [1]. This enhanced solubility profile drastically improves mass transfer in heterogeneous or semi-heterogeneous reaction mixtures, making it a highly sought-after reagent for industrial scale-up of Miyaura borylations and Concerted Metalation-Deprotonation (CMD) pathways [2]. By providing an optimal balance of basicity, steric hindrance, and organic compatibility, potassium pivalate enables precise control over reaction kinetics and regioselectivity that standard inorganic bases cannot achieve.

Research Fit

Sterically hindered carboxylate base for palladium-catalyzed C-H activation and Miyaura borylation
Crystalline solid at ambient temperature with a defined melting point, supporting reliable handling and identity verification
Reported as a proton-shuttle reagent that can eliminate cryogenic conditions and reduce catalyst loading in borylation

Attempting to substitute potassium pivalate with the ubiquitous potassium acetate (KOAc) or inorganic carbonates (e.g., K2CO3) frequently results in stalled reactions, elevated impurity profiles, and scale-up failures. In organic solvents, KOAc is often only sparingly soluble, which creates severe mass-transfer limitations that depress reaction rates and increase the formation of protodeborylation or dimerization byproducts during cross-coupling [1]. Furthermore, in sensitive C-H functionalizations, less sterically hindered bases like KOAc or stronger bases like K2CO3 fail to properly stabilize the catalytic transition state, leading either to incomplete conversion or to aggressive over-arylation (tandem C-H activation) [2]. Substituting the potassium cation for sodium (e.g., sodium pivalate) also compromises performance, as the differing lattice energy and solubility drastically lower conductivity and yield in electrochemical and homogeneous catalytic systems [3].

Substitution Risk

Potassium Pivalate
Alternative Carboxylates / Bases
Engineered solubility in organic solvents with alcohol cosolvents, overcoming mass-transfer limits
Common inorganic bases or non-pivalate salts may exhibit limited solubility, requiring higher catalyst loadings
Pivalate anion participates directly in catalytic cycles, acting as a proton shuttle in C-H activation
Acetate or other carboxylates do not provide the same proton-shuttle pathway, potentially altering reaction kinetics
Congruent sublimation and distinct vapor-phase oligomer distribution (dimers/tetramers)
Na, Rb, or Cs pivalates differ in sublimation behavior and oligomer profile, affecting gas-phase or thermal applications

Elimination of Mass-Transfer Limitations in Scalable Miyaura Borylations

In industrial-scale Miyaura borylation processes, the poor organic solubility of standard bases severely hampers reaction kinetics. Research demonstrates that utilizing Potassium pivalate in combination with alcohol cosolvents forms a homogeneous solution, whereas Potassium acetate remains largely insoluble. This solubility advantage allows for significantly reduced catalyst and base loadings, lower reaction temperatures, and a marked decrease in protodeborylation side products compared to processes relying on KOAc or CsOAc [1].

Evidence DimensionReaction homogeneity and byproduct formation during scale-up
Target Compound DataEnables homogeneous reaction conditions with reduced catalyst loading and 1.5 equivalents of base.
Comparator Or BaselinePotassium acetate (KOAc) and Cesium acetate (CsOAc) cause mass-transfer limitations and protodeborylation.
Quantified DifferenceAllows reduction to 1.5 equivalents of base and lower temperatures while maintaining high conversion, unlike insoluble acetates.
ConditionsPd-catalyzed Miyaura borylation in THF/i-PrOH mixtures.

Procurement of Potassium pivalate directly translates to lower catalyst expenditures and higher purity profiles in pharmaceutical manufacturing.

Catalyst Efficiency
Head-to-head
~3× reduction in Pd catalyst loading vs CsOAc, with simplified isolation on decagram scale
Supports cost-effectiveness and scalable process design for borylation
BET inhibitor BMS-986378 synthesis; KOPiv/2-PrOH system replaces hygroscopic CsOAc

Suppression of Over-Arylation Impurities in Late-Stage C-H Functionalization

During the direct arylation of complex heterocycles, the choice of base dictates the balance between full conversion and the formation of tandem C-H activation impurities (e.g., tetracyclic byproducts). When Potassium acetate (1.0–3.0 equiv) or Potassium bicarbonate was used, the reaction failed to reach full conversion. Conversely, Potassium carbonate promoted significant secondary C-H activation, ruining the impurity profile. Potassium pivalate (3.0 equiv) successfully achieved high conversion while suppressing the formation of the dual C-H activation impurity to negligible levels [1].

Evidence DimensionReaction conversion and tandem C-H activation impurity formation
Target Compound DataAchieves full conversion with <1.3 area percent (AP) of tetracyclic impurities at 3.0 equivalents.
Comparator Or BaselinePotassium acetate (KOAc) yields incomplete conversion; Potassium carbonate (K2CO3) promotes significant >5% secondary C-H activation.
Quantified DifferenceMaximizes primary product yield while preventing the >5% impurity formation seen with stronger or alternative bases.
ConditionsPd(OAc)2 catalyzed direct arylation at 120 °C.

Selecting Potassium pivalate prevents the loss of high-value late-stage intermediates to inseparable over-arylated byproducts.

Rate Acceleration
Reported
Significant rate enhancement; cryogenic conditions eliminated in verinurad intermediate synthesis
Enables ambient-temperature process design and reduced energy consumption
Pivalate lowers C-H cleavage energy and acts as catalytic proton shuttle

Yield Maximization in Cascade Heck/C-H Arylation Reactions

The steric bulk of the carboxylate base is strictly required to stabilize the catalytic transition state in complex cascade reactions, such as the synthesis of 9-arylphenanthrenes via a Heck reaction followed by intramolecular C-H arylation. Head-to-head screening revealed that while Potassium acetate (KOAc) and Sodium acetate (NaOAc) delivered abysmal yields of 10% and <3% respectively, Potassium pivalate dramatically increased the yield to 45–74% depending on the specific ligand utilized [1].

Evidence DimensionProduct yield in Pd-catalyzed cascade functionalization
Target Compound DataYields 45–74% of the target 9-arylphenanthrene.
Comparator Or BaselinePotassium acetate (KOAc) yields 10%; Sodium acetate (NaOAc) yields <3%; Carbonates yield 0%.
Quantified DifferenceProvides a 4.5x to >24x increase in product yield compared to standard acetate bases.
ConditionsPdCl(C3H5)(dppb) catalyst in DMA, reacting 1,1-diphenylethylene with 1,2-dihalobenzenes.

For complex multi-step catalytic cascades, generic acetates are non-viable, making Potassium pivalate a mandatory procurement choice to achieve workable yields.

Purity Standard
Specification review
>98.0% (nonaqueous titration); mp 200 °C; white crystalline solid
Reduces batch variability risk in sensitive synthetic chemistry
Class-level quality control; verify per lot for critical applications

Optimal Conductivity and Solubility for Electro-Organic Synthesis

In emerging electro-organic methodologies, such as Ir-catalyzed C-H alkynylation driven by anodic oxidation, the base must simultaneously provide proton-shuttling capabilities, organic solubility, and electrical conductivity. While Potassium pivalate delivered an optimal 92% isolated yield under constant current, substituting the potassium cation for sodium (Sodium pivalate) resulted in significantly lower conversion due to poor solubility and low conductivity. Potassium acetate provided similar yields to KOPiv in this specific setup, but NaOPiv proved entirely inadequate [1].

Evidence DimensionReaction conversion and isolated yield in an electrochemical cell
Target Compound DataProvides high conductivity and solubility, resulting in a 92% isolated yield.
Comparator Or BaselineSodium pivalate (NaOPiv) gives significantly lower conversion due to poor solubility.
Quantified DifferenceThe K+ counterion ensures sufficient solubility/conductivity that the Na+ counterpart lacks, rescuing the reaction from failure.
ConditionsIr-catalyzed C-H alkynylation using a Reticulated Vitreous Carbon (RVC) anode and Pt cathode at 5 mA.

Demonstrates that both the pivalate anion and the potassium cation are critical for performance in electrocatalytic environments, precluding the use of sodium analogs.

Vapor-Phase Identity
Reported
Congruent sublimation; vapor dominated by dimers and tetramers (vs Rb/Cs pivalates: monomers/dimers)
Differentiates from Na/Rb/Cs analogues for gas-phase or high-temperature studies
TGA, DSC, and mass spectrometry data; oligomer distribution differs qualitatively

Industrial Scale-Up of Miyaura Borylations

Due to its superior solubility in organic and alcohol-cosolvent systems, Potassium pivalate is the base of choice for scaling up Miyaura borylations in pharmaceutical manufacturing. It eliminates the mass-transfer issues associated with Potassium acetate, allowing for lower catalyst loadings, reduced reaction temperatures, and the minimization of protodeborylation impurities [1].

Late-Stage Pharmaceutical C-H Functionalization

In the synthesis of complex APIs where multiple reactive C-H sites exist, Potassium pivalate acts as an optimal proton shuttle in Concerted Metalation-Deprotonation (CMD) mechanisms. Its specific steric profile prevents the over-arylation and tandem C-H activation impurities that commonly occur when using less hindered acetates or stronger inorganic carbonates [2].

Palladium-Catalyzed Cascade Annulations

Potassium pivalate is highly recommended for complex cascade reactions, such as sequential Heck coupling and intramolecular C-H arylation. In these systems, standard bases like KOAc completely fail to stabilize the catalytic cycle, whereas Potassium pivalate drives the reaction to synthetically useful yields (often >70%) [3].

Electro-Organic C-H Functionalization

For electrochemical organic synthesis requiring carboxylate bases, Potassium pivalate provides the necessary balance of organic solubility and ionic conductivity. It outperforms sodium analogs, which suffer from poor solubility and conductivity, ensuring efficient anodic oxidation and high product turnover [4].

Application Fit

Application
Selection Property
Validation Focus
Large-scale pharmaceutical borylation
Organic/alcohol cosolvent solubility for mass transfer
Catalyst loading reduction and isolation robustness
Non-cryogenic boronic acid synthesis
Rate enhancement via proton-shuttle mechanism
Ambient temperature scalability and process efficiency
Thermodynamic and vapor-phase studies
Distinct vapor-phase oligomer distribution
Congruent sublimation and structure-property comparisons

Explore Compound Types